Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
Overview
Description
Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate is an organic compound with the molecular formula C12H23NO2. It is an ester derived from 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate can be synthesized through the esterification of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The use of a strong acid catalyst and controlled temperature conditions are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.
Reduction: 3-(2,6-dimethylpiperidin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving the modulation of biological pathways and as a potential lead compound for drug development.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(2,6-dimethylpiperidin-1-yl)propanoic acid, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate can be compared with other similar esters, such as:
Ethyl 3-(piperidin-1-yl)propanoate: Lacks the dimethyl substitution on the piperidine ring, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate is an organic compound recognized for its diverse biological activities and applications in medicinal chemistry. This compound, with the molecular formula C12H23NO2, is an ester derived from 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through the esterification of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Chemical Reactions
The compound can undergo several chemical reactions:
- Hydrolysis : In the presence of water and an acid or base catalyst, it hydrolyzes back to 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.
- Reduction : It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
- Substitution : The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Upon hydrolysis, it releases the active 3-(2,6-dimethylpiperidin-1-yl)propanoic acid, which can modulate various biological pathways. The exact targets depend on the context of use but may include receptors involved in neurotransmission and inflammation.
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain piperidine compounds demonstrated efficacy against various bacterial strains by disrupting cellular processes essential for bacterial survival .
Anticancer Potential
Recent advances in piperidine derivatives suggest potential anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines. One study reported that modifications in piperidine structures led to enhanced interactions with cancer cell targets, promoting apoptosis in tumor cells .
Neurological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Piperidine derivatives have been explored for their role in modulating acetylcholine receptors, which are crucial for cognitive functions. This modulation could indicate therapeutic avenues for treating neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. This compound was among those tested and showed promising results in inhibiting bacterial growth.
- Antitumor Activity : In vitro assays demonstrated that certain piperidine derivatives could induce apoptosis in cancer cells more effectively than standard chemotherapeutics. The specific structure of this compound was noted for its enhanced bioactivity compared to other analogs.
Comparative Analysis
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | Structure | Antibacterial, Anticancer | Unique dimethyl substitution enhances activity |
Methyl 3-(piperidin-1-yl)propanoate | Similar structure without dimethyl | Limited activity | Lacks enhanced properties due to structural differences |
Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate | Similar structure with different substitution | Moderate activity | Variations in reactivity based on piperidine ring |
Properties
IUPAC Name |
ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-4-15-12(14)8-9-13-10(2)6-5-7-11(13)3/h10-11H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWZPSGTCFEGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(CCCC1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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